molecular formula C8H14F3N B2929963 4,5-Dimethyl-2-(trifluoromethyl)piperidine CAS No. 2169442-39-9

4,5-Dimethyl-2-(trifluoromethyl)piperidine

Cat. No.: B2929963
CAS No.: 2169442-39-9
M. Wt: 181.202
InChI Key: FTKXYFSURKTMKA-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-2-(trifluoromethyl)piperidine” is a chemical compound with the molecular formula C8H14F3N . It is a derivative of piperidine, which is an organic compound that serves as a building block and reagent in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with two methyl groups at positions 4 and 5, and a trifluoromethyl group at position 2 . The presence of the trifluoromethyl group is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 181.2 . It is a solid at room temperature with a melting point of 155-159 °C . It has a density of 1.126 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Molecular Structure

4,5-Dimethyl-2-(trifluoromethyl)piperidine derivatives are synthesized for various research purposes, including the investigation of their molecular structures and intermolecular interactions. For instance, the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been carried out. These studies involve X-ray crystallography combined with Hirshfeld and DFT calculations to analyze the molecular packing and dominant interactions such as H...H, N...H, and H...C contacts (Shawish et al., 2021).

Chemical Cleavage and DNA Damage Analysis

Piperidine compounds, including those related to this compound, are utilized in the chemical cleavage of abasic and UV-irradiated DNA at sites of damage. This application is crucial in understanding the mechanisms of DNA damage and repair. For example, hot piperidine is often used for this purpose, though alternatives like N,N'-dimethylethylenediamine have been shown to cleave abasic DNA efficiently at near-neutral pH without non-specific damage (McHugh & Knowland, 1995).

Catalysis and Chemical Reactions

This compound and its analogs find applications in catalysis, particularly in enantioselective reactions. For instance, 2-piperidino-1,1,2-triphenylethanol has been reported as an effective catalyst for the enantioselective arylation of aldehydes, demonstrating the utility of piperidine derivatives in synthetic organic chemistry and the production of chiral compounds (Fontes et al., 2004).

Corrosion Inhibition

Research into the corrosion inhibition properties of piperidine derivatives on metals like iron is another significant application area. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption behaviors and inhibition efficiencies of piperidine derivatives, showing potential for their application in protecting metals from corrosion (Kaya et al., 2016).

Anion Exchange Membranes

Poly(arylene piperidinium) derivatives, which can be related to this compound, are explored as anion exchange membranes (AEMs) for alkaline fuel cells. These studies focus on the synthesis, alkaline stability, and conductivity of the membranes, highlighting the potential of piperidine-based polymers in energy applications (Olsson et al., 2018).

Mechanism of Action

The mechanism of action of piperidine derivatives is diverse and depends on their specific structure and the biological system they interact with . For instance, some piperidine derivatives show a wide variety of biological activities and are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also flammable, and its containers may explode when heated .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, which are structurally similar to “4,5-Dimethyl-2-(trifluoromethyl)piperidine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and applications for these compounds is an important area of future research .

Properties

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c1-5-3-7(8(9,10)11)12-4-6(5)2/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKXYFSURKTMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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